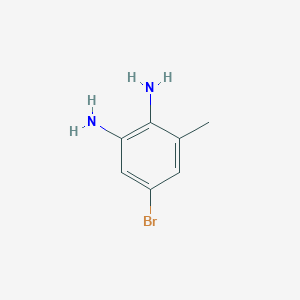

5-Bromo-3-methylbenzene-1,2-diamine

概要

説明

5-Bromo-3-methylbenzene-1,2-diamine is a compound that belongs to the class of organic chemicals known as benzene derivatives. These compounds are characterized by a benzene ring structure with various substituents that alter their chemical and physical properties. The presence of bromine and methyl groups, as well as amine functionalities, suggests that this compound could be of interest in various chemical applications, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of brominated benzene derivatives can be complex due to the need for regioselectivity and the potential for multiple substitution patterns. An efficient synthesis method for a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, was reported, which involved a series of reactions including methoxylation, oxidation, nucleophilic substitution, and bromination to achieve the desired product with a high overall yield of 67% . Although this synthesis does not directly pertain to 5-Bromo-3-methylbenzene-1,2-diamine, it demonstrates the type of multi-step synthetic approach that might be employed for such compounds.

Molecular Structure Analysis

The molecular structure of benzene derivatives can be significantly influenced by the substituents attached to the benzene ring. For instance, the crystal structures of various bromo- and bromomethyl-substituted benzenes have been determined, revealing interactions such as C–H···Br, C–Br···Br, and C–Br···π, which contribute to the stability and packing of the molecules in the solid state . These interactions are crucial for understanding the molecular structure and could be relevant to the analysis of 5-Bromo-3-methylbenzene-1,2-diamine.

Chemical Reactions Analysis

Benzene derivatives can undergo a variety of chemical reactions, including phase transitions, as demonstrated by 1,4-dibromo-2,3,5,6-tetramethylbenzene, which exhibits an order–disorder phase transition in the solid state . This behavior is indicative of the dynamic properties of such compounds, which can be important in applications where temperature-dependent properties are critical.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives are influenced by their molecular structure. For example, the presence of bromine atoms can lead to strong intermolecular interactions, as seen in the crystal structures of various bromo-substituted benzenes . These interactions can affect properties such as melting point, solubility, and reactivity. Additionally, the solid-state structural properties and phase transition behavior of these compounds can provide insights into their stability and potential applications .

科学的研究の応用

Synthesis of Complex Ligands

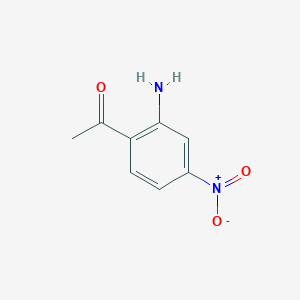

5-Bromo-3-methylbenzene-1,2-diamine is used in the synthesis of complex ligands. A study by Kargar et al. (2020) illustrates the preparation of a Schiff base ligand (bis(5-Bromosalicylidene)-4-methylbenzene-1,2-diamine) from the reaction of 4-methylbenzene-1,2-diamine with 5-bromosalicylaldehyde. These compounds are characterized using various spectroscopic techniques and are significant in the field of coordination chemistry (Kargar et al., 2020).

Precursors in Organic Synthesis

It also serves as a valuable precursor in organic transformations, particularly in reactions involving the formation of benzynes. Diemer et al. (2011) describe methods for synthesizing various derivatives of 1,2-Dibromobenzenes, demonstrating its utility in organic chemistry (Diemer, Leroux, & Colobert, 2011).

Role in Phosphazene Chemistry

In phosphazene chemistry, this compound is integral in the preparation of mono- and dispirocyclotriphosphazenes. A study by Kuzey et al. (2020) involved the synthesis of bromobenzyldiamines through the reduction of Schiff bases, which were then utilized to produce cyclotriphosphazenes with 4-bromo-benzyl pendant arms. These compounds have been explored for their antimicrobial activities (Kuzey et al., 2020).

Sensor Development

5-Bromo-3-methylbenzene-1,2-diamine is used in sensor technology as well. Soleymanpour et al. (2006) investigated its complexation with different ions, particularly focusing on the development of a PVC membrane electrode for potentiometric determination of Be2+ ions (Soleymanpour, Rad, & Niknam, 2006).

Phase Transition and Structural Properties

Research by Zhou et al. (2019) on 1,4-dibromo-2,3,5,6-tetramethylbenzene, a related compound, demonstrates its phase transition behavior in the solid state. Such studies are crucial in understanding the structural properties and dynamics of benzene derivatives at different temperatures (Zhou et al., 2019).

Thermochemical Studies

Verevkin et al. (2015) conducted thermochemical studies on various bromo- and iodo-substituted methylbenzenes, including compounds similar to 5-Bromo-3-methylbenzene-1,2-diamine. These studies are vital in understanding the vapor pressures and enthalpies of such compounds (Verevkin, Sazonova, Emel’yanenko, Zaitsau, Varfolomeev, Solomonov, & Zherikova, 2015).

作用機序

Target of Action

It’s known that benzene derivatives can interact with various biological targets, depending on their specific functional groups .

Mode of Action

The mode of action of 5-Bromo-3-methylbenzene-1,2-diamine involves electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It’s known that benzene derivatives can influence various biochemical pathways, depending on their specific functional groups .

Pharmacokinetics

It’s known that the compound has high gi absorption and is a cyp1a2 and cyp3a4 inhibitor . Its lipophilicity (Log Po/w) is 1.73, suggesting it may have good membrane permeability . The compound is soluble, with a solubility of 0.24 mg/ml .

Result of Action

It’s known that benzene derivatives can have various effects at the molecular and cellular level, depending on their specific functional groups .

Action Environment

The action of 5-Bromo-3-methylbenzene-1,2-diamine can be influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or Argon) at 2–8 °C . It’s also important to avoid dust formation and ensure adequate ventilation when handling the compound .

Safety and Hazards

The compound is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . The safety information includes precautionary statements such as avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

特性

IUPAC Name |

5-bromo-3-methylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOFSLKHZOPVGHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363960 | |

| Record name | 5-bromo-3-methylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-methylbenzene-1,2-diamine | |

CAS RN |

76153-06-5 | |

| Record name | 5-bromo-3-methylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

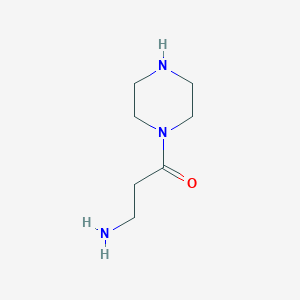

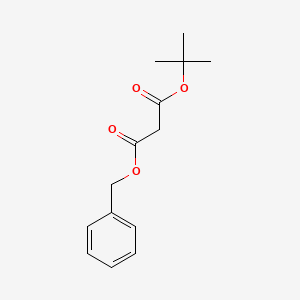

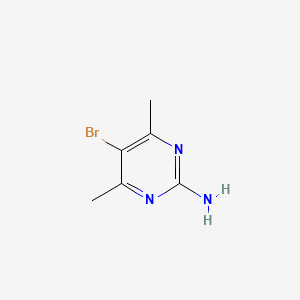

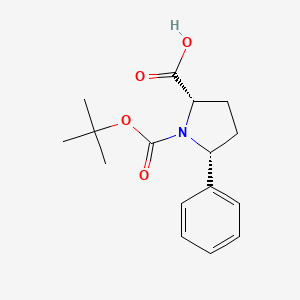

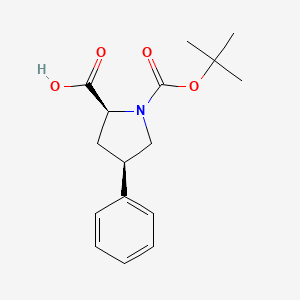

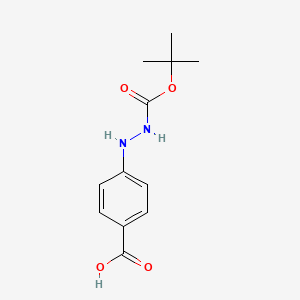

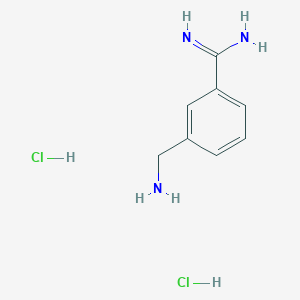

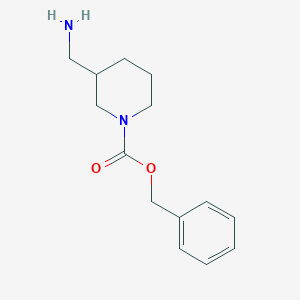

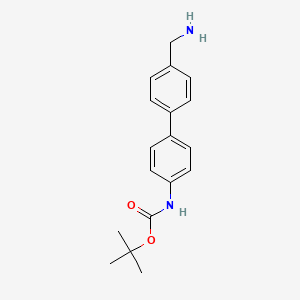

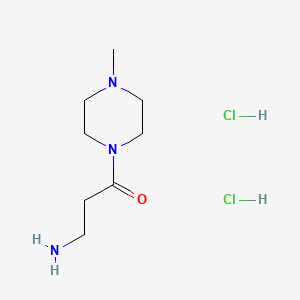

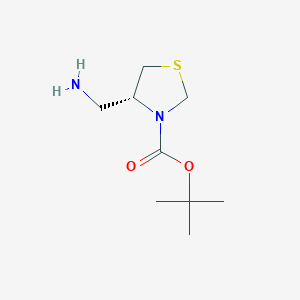

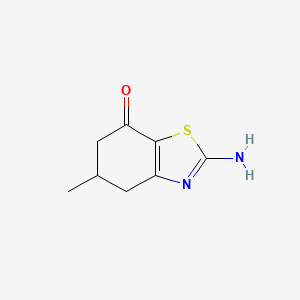

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 5-bromo-3-methylbenzene-1,2-diamine in the synthesis of the dioxomolybdenum(VI) complexes, and how does this relate to their antibacterial activity?

A1: 5-bromo-3-methylbenzene-1,2-diamine acts as a building block in the formation of a Schiff base ligand. [] The researchers reacted it with di-2-furanylethanedione to create a macrocyclic Schiff base ligand. This ligand then coordinates with a dioxomolybdenum(VI) ion to form the final complex. [] The paper highlights that the presence of the Schiff base ligand, derived from 5-bromo-3-methylbenzene-1,2-diamine, contributes to the antibacterial activity of the resulting dioxomolybdenum(VI) complexes. While the exact mechanism of action isn't fully elucidated in the paper, the authors propose that the antibacterial activity is based on the chelation hypothesis. [] This suggests that the complex interacts with bacterial cells, potentially by binding to metal-dependent enzymes or disrupting cellular processes, ultimately inhibiting bacterial growth.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-amino-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B1270847.png)